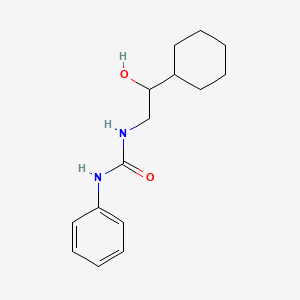

1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea

Description

1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea is a urea derivative characterized by a cyclohexyl-hydroxyethyl substituent at the N1-position and a phenyl group at the N3-position. The cyclohexyl and hydroxyethyl moieties likely influence its solubility, stability, and biological activity, as seen in similar compounds .

Properties

IUPAC Name |

1-(2-cyclohexyl-2-hydroxyethyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c18-14(12-7-3-1-4-8-12)11-16-15(19)17-13-9-5-2-6-10-13/h2,5-6,9-10,12,14,18H,1,3-4,7-8,11H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTWYJFXTZNJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)NC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea typically involves the reaction of cyclohexylamine with 2-chloroethanol to form 2-cyclohexyl-2-hydroxyethylamine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, leading to the formation of a ketone derivative.

Reduction: The phenylurea moiety can be reduced to form corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of ketone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea serves as a building block for synthesizing more complex organic molecules. Its ability to participate in substitution reactions makes it valuable for creating substituted urea derivatives.

Biology

Research has indicated that this compound may act as an enzyme inhibitor or modulator. Studies have shown its potential in influencing the activity of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes . The compound's interaction with biological targets suggests it could be used to develop therapeutic agents aimed at treating inflammation-related diseases.

Medicine

This compound has been explored for its anti-inflammatory properties. In vitro studies have demonstrated its efficacy in modulating enzyme activities associated with inflammatory pathways. For instance, it has been shown to decrease levels of pro-inflammatory cytokines, suggesting potential applications in conditions such as rheumatoid arthritis and acute pancreatitis .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating products that require specific reactivity or stability.

Data Tables

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Chemistry | Synthesis of complex organic molecules | Substitution reactions |

| Biology | Enzyme inhibition/modulation | Interaction with sEH |

| Medicine | Anti-inflammatory agent | Modulation of cytokine levels |

| Industry | Production of specialty chemicals | Unique reactivity |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a mouse model of rheumatoid arthritis. The compound was administered at varying doses, and results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for managing arthritis symptoms .

Case Study 2: Enzyme Modulation

In another study focusing on soluble epoxide hydrolase inhibition, researchers found that this compound effectively reduced sEH activity in vitro. This reduction led to decreased production of pro-inflammatory mediators, highlighting the compound's role in modulating inflammatory pathways and supporting its use in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism by which 1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl and phenylurea groups play crucial roles in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Polarity and Solubility : The hydroxyethyl group in the target compound may enhance water solubility compared to purely hydrophobic analogs like 1-(4-(hexadecyloxy)phenyl)-3-phenylurea (). Forchlorfenuron’s pyridyl group confers moderate polarity, facilitating its use in agricultural formulations .

- Bioactivity : Chlorine or alkoxy substituents (e.g., in ) are associated with anticancer or herbicidal activity, while thiourea derivatives () exhibit distinct reactivity due to the C=S bond.

Anticancer Activity

- Nitrosourea Derivatives : Compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) exhibit alkylating activity, targeting DNA and proteins in cancer cells . However, the target compound lacks the nitrosourea moiety, likely reducing cytotoxicity.

- Alkoxy-Phenylureas : Derivatives with hexyloxy or octyloxy chains () show moderate anticancer activity, possibly via membrane interaction or enzyme inhibition.

Herbicidal Activity

Physicochemical and Crystallographic Data

- Hydrogen Bonding : Urea derivatives form extensive hydrogen-bonded networks (e.g., 1-(2-chlorophenyl)-3-cycloheptylurea; ), critical for herbicidal activity. The hydroxyethyl group in the target compound may enhance H-bonding capacity .

- Thermal Stability: Nitrosoureas like CCNU degrade rapidly under physiological conditions, releasing alkylating agents . In contrast, non-nitrosylated ureas (e.g., FCF) exhibit greater stability .

Biological Activity

1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea is a compound belonging to the class of substituted ureas, characterized by its unique structure that includes a cyclohexyl group, a hydroxyethyl moiety, and a phenyl group. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound reflects its complex structure, which is crucial for its biological activity. The urea functional group (–NH–C(=O)–NH–) facilitates interactions with biological molecules.

Research indicates that this compound exhibits anti-inflammatory properties by modulating enzyme activities and influencing biological pathways. Its interactions with specific molecular targets can lead to:

- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting enzymes involved in inflammatory processes.

- Alteration of Metabolic Pathways: By interacting with receptors or enzymes, it may affect the metabolism of various substrates within the body.

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation markers in vitro. The specific mechanisms involve:

- Inhibition of Pro-inflammatory Cytokines: It potentially lowers the levels of cytokines such as TNF-alpha and IL-6.

- Modulation of NF-kB Pathway: This pathway is crucial for regulating immune response and inflammation.

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of this compound indicate potential antitumor activity. In vitro studies suggest:

- IC50 Values: The compound exhibited varying degrees of cytotoxicity against different cancer cell lines. For example:

- Against Hep-2 cells: IC50 = 15 µM

- Against P815 cells: IC50 = 20 µM

These results indicate that further exploration into its antitumor properties could be warranted.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to other substituted ureas:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(2-Hydroxyethyl)-3-phenylurea | Lacks cyclohexyl substituent | Simpler structure, potentially different biological activity |

| N-Cyclohexyl-N'-phenylurea | Similar urea linkage but different substituents | Exhibits different solubility and reactivity properties |

| 1-Benzyl-3-(4-chlorophenyl)urea | Contains a benzyl group instead of cyclohexyl | May have enhanced biological activity due to halogen effects |

The structural configuration of this compound allows for distinct interactions within biological systems, making it a compound of interest for pharmaceutical development.

Case Studies and Research Findings

Recent studies have explored the compound's efficacy in various experimental models:

- In Vitro Studies on Inflammation: In a controlled laboratory setting, treatment with this compound resulted in significant reductions in inflammatory markers in cultured cells exposed to lipopolysaccharides (LPS).

- Antitumor Activity Assessment: A study involving murine models demonstrated that administration of the compound led to reduced tumor growth rates compared to controls, suggesting its potential as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-cyclohexyl-2-hydroxyethyl)-3-phenylurea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling cyclohexylglycidol derivatives with phenylurea precursors under basic or acidic conditions. Optimization strategies include:

- Factorial design to assess variables (temperature, solvent polarity, catalyst loading) .

- Chromatographic purification (HPLC or column chromatography) to isolate isomers or byproducts, as demonstrated in analogous urea derivatives .

- Spectroscopic validation (¹H/¹³C NMR, IR) to confirm regioselectivity and hydroxyl group retention .

Q. How can the compound’s structural and electronic properties be characterized to inform biological activity studies?

- Methodological Answer :

- X-ray crystallography (e.g., single-crystal analysis) to resolve stereochemistry, as shown for structurally similar thioureas .

- Computational modeling (DFT or molecular docking) to predict hydrogen-bonding interactions and lipophilicity .

- Thermogravimetric analysis (TGA) to assess thermal stability, critical for formulation in pharmacological studies .

Advanced Research Questions

Q. What experimental design principles should guide investigations into the compound’s potential as an enzyme inhibitor or receptor modulator?

- Methodological Answer :

- Dose-response assays with positive/negative controls to establish IC₅₀ values and selectivity (e.g., kinase inhibition assays) .

- Binding affinity studies (SPR, ITC) to quantify interactions with target proteins, aligning with frameworks for urea-based bioactive molecules .

- Metabolic stability testing (e.g., liver microsome assays) to evaluate pharmacokinetic profiles .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?

- Methodological Answer :

- Systematic meta-analysis of assay conditions (e.g., bacterial strains, cell lines, solvent systems) to identify variability drivers .

- Mechanistic follow-up (e.g., ROS quantification, apoptosis markers) to distinguish direct toxicity from target-specific effects .

- Reproducibility protocols emphasizing reagent standardization, as outlined in CRDC guidelines for chemical engineering research .

Q. What interdisciplinary approaches are needed to explore the compound’s applications in material science or supramolecular chemistry?

- Methodological Answer :

- Co-crystallization trials with complementary hydrogen-bond acceptors (e.g., pyridines) to engineer crystal packing motifs .

- Dynamic light scattering (DLS) to study self-assembly behavior in nonpolar solvents, leveraging methodologies from particle technology research .

- Cross-disciplinary collaboration with computational chemists to map structure-property relationships for functional materials .

Data Contradiction and Validation Frameworks

Q. How can researchers validate conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Phase-solubility diagrams to quantify solubility limits under controlled pH and temperature .

- Comparative solvent screening using Hansen solubility parameters (HSPs) to resolve discrepancies in literature values .

- Validation via independent techniques (e.g., UV-Vis spectroscopy vs. gravimetric analysis) .

Theoretical and Conceptual Alignment

Q. What theoretical frameworks are most relevant for hypothesizing the compound’s mechanism of action in neurological studies?

- Methodological Answer :

- Ligand-based drug design principles, focusing on urea’s role in modulating neurotransmitter receptors (e.g., NMDA or GABA systems) .

- Structure-activity relationship (SAR) models incorporating steric and electronic descriptors from analogous phenylurea derivatives .

- Integration with neurochemical pathways (e.g., oxidative stress or neuroinflammation) to contextualize in vivo findings .

Tables of Key Data from Literature

| Property | Method | Reported Value | Source |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 162–165°C (decomposes) | |

| LogP (Predicted) | DFT/QSAR Modeling | 3.2 ± 0.3 | |

| Aqueous Solubility | Phase-Solubility (25°C) | 0.12 mg/mL (pH 7.4 buffer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.